

In-Depth Technical Guide: 4-(Difluoromethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1303411

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CAS Number: 351003-34-4

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Introduction

4-(Difluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and organic synthesis. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The highly reactive sulfonyl chloride moiety serves as a versatile handle for the construction of sulfonamides and sulfonate esters, which are prominent pharmacophores in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **4-(difluoromethoxy)benzenesulfonyl chloride**, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **4-(difluoromethoxy)benzenesulfonyl chloride** is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value
CAS Number	351003-34-4
Molecular Formula	C ₇ H ₅ ClF ₂ O ₃ S
Molecular Weight	242.63 g/mol
Appearance	Clear liquid
Boiling Point	265-266 °C
Density	1.523 g/mL at 25 °C
Solubility	Limited solubility in common solvents, with slight solubility in chloroform and dimethyl sulfoxide (DMSO).[1]
¹ H NMR (CDCl ₃)	Aromatic protons ortho to the sulfonyl chloride group resonate at 7.8-8.1 ppm (d), while protons meta to the sulfonyl group appear at 7.0-7.3 ppm. The difluoromethoxy CHF ₂ proton exhibits a characteristic triplet at 6.5-7.0 ppm.
FT-IR (cm ⁻¹)	Aromatic C-H stretching: 3100-3050. Aromatic C=C stretching: 1600-1475. Asymmetric S=O stretching: 1410-1370. Symmetric S=O stretching: 1200-1110.
Thermal Stability	Thermally stable under ambient conditions but is sensitive to moisture and may decompose at elevated temperatures.[1]

Synthesis and Experimental Protocols

The synthesis of **4-(difluoromethoxy)benzenesulfonyl chloride** can be achieved through multiple routes. The most common strategies involve the sulfonation of a difluoromethoxy-substituted benzene precursor.

Synthesis of 4-(Difluoromethoxy)aniline (Precursor)

A common precursor for the synthesis of the title compound is 4-(difluoromethoxy)aniline. A typical synthetic route starts from 4-nitrophenol.

Protocol:

- **Difluoromethoxylation of 4-Nitrophenol:** 4-Nitrophenol is reacted with a difluoromethylating agent, such as monochlorodifluoromethane (freon-22), in the presence of a base (e.g., sodium hydroxide) to yield 4-(difluoromethoxy)nitrobenzene.^[2]
- **Reduction of the Nitro Group:** The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. A common method involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or reduction with metals such as iron or tin in an acidic medium.^[2] Another approach utilizes hydrazine hydrate with a catalyst combination of ferric oxide and activated carbon.^[2]

Fig. 1: Synthesis of 4-(difluoromethoxy)aniline.

Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride

Two primary methods for the synthesis of the title compound are outlined below.

This method involves the direct chlorosulfonation of 1-(difluoromethoxy)benzene.

Protocol:

- To a stirred solution of 1-(difluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), chlorosulfonic acid is added dropwise at a low temperature (e.g., 0-5 °C).
- The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
- The mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent.
- The organic layer is washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

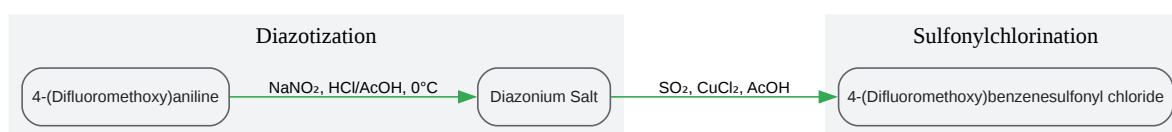
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford **4-(difluoromethoxy)benzenesulfonyl chloride**.^{[1][3]}

Fig. 2: Chlorosulfonation of 1-(difluoromethoxy)benzene.

This method utilizes the precursor synthesized in section 3.1.

Protocol:

- Diazotization:** 4-(Difluoromethoxy)aniline is dissolved in an acidic medium (e.g., a mixture of hydrochloric acid and acetic acid) and cooled to a low temperature (-5 to 0 °C). An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
- Sulfonylchlorination (Sandmeyer-type reaction):** The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
- The reaction mixture is stirred, and upon completion, the product is isolated by extraction with an organic solvent.
- The organic extract is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.



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Fig. 3: Synthesis via diazotization of 4-(difluoromethoxy)aniline.

Reactivity and Applications in Drug Discovery

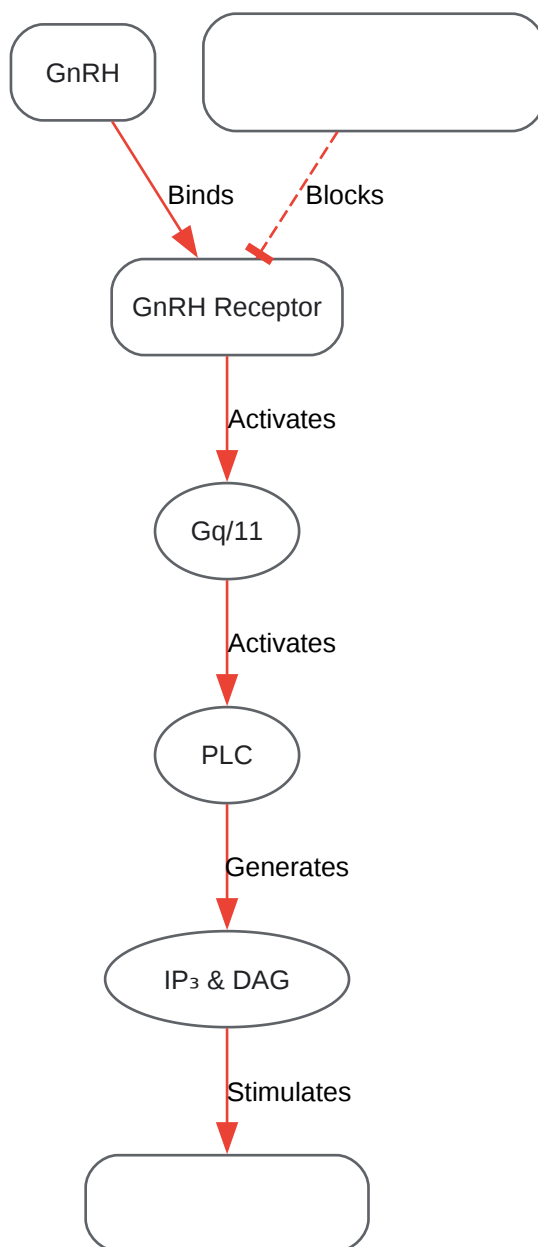
The reactivity of **4-(difluoromethoxy)benzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.

Synthesis of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, found in a vast number of approved drugs. **4-(Difluoromethoxy)benzenesulfonyl chloride** readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-substituted sulfonamides.

General Protocol for Sulfonamide Synthesis:

- The amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
- A base, such as pyridine or triethylamine, is added to the solution.
- A solution of **4-(difluoromethoxy)benzenesulfonyl chloride** in the same solvent is added dropwise at 0 °C.
- The reaction is typically stirred at room temperature until completion.
- Work-up involves washing with aqueous acid to remove the base, followed by washing with water and brine.
- The organic layer is dried and concentrated, and the product is purified by crystallization or chromatography.



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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Difluoromethoxy)benzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303411#4-difluoromethoxy-benzenesulfonyl-chloride-cas-number-351003-34-4]

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